molecular formula C19H17ClN6 B11297292 N6-(2-chlorobenzyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N6-(2-chlorobenzyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11297292
M. Wt: 364.8 g/mol
InChI Key: SRNAZRFXKFZAJJ-UHFFFAOYSA-N
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Description

N6-(2-Chlorobenzyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-methyl group at position 1, a phenyl substituent at the N4 position, and a 2-chlorobenzyl group at the N6 position. Its molecular formula is C19H16ClN7, with a molecular weight of 377.83 g/mol. This scaffold is commonly explored in kinase inhibitor development due to its structural mimicry of purine nucleotides .

Properties

Molecular Formula

C19H17ClN6

Molecular Weight

364.8 g/mol

IUPAC Name

6-N-[(2-chlorophenyl)methyl]-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H17ClN6/c1-26-18-15(12-22-26)17(23-14-8-3-2-4-9-14)24-19(25-18)21-11-13-7-5-6-10-16(13)20/h2-10,12H,11H2,1H3,(H2,21,23,24,25)

InChI Key

SRNAZRFXKFZAJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCC4=CC=CC=C4Cl

Origin of Product

United States

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological activities, modulated by substitutions at N4 and N4. Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Physicochemical Comparisons
Compound Name (CAS/ID) N4 Substituent N6 Substituent Molecular Weight (g/mol) Key Structural Features
Target Compound Phenyl 2-Chlorobenzyl 377.83 Chlorine at ortho position enhances lipophilicity
N6-(4-Methylbenzyl)-N4-(2-methylphenyl) 2-Methylphenyl 4-Methylbenzyl 414.48 Methyl groups increase steric bulk; reduced polarity
N4-(3-Chloro-4-methylphenyl)-N6-ethyl 3-Chloro-4-methylphenyl Ethyl ~350 (estimated) Smaller N6 substituent reduces molecular weight
PR5-LL-CM01 (1005307-86-7) 3,4-Dimethylphenyl 2-Dimethylaminoethyl 401.51 Charged dimethylamino group enhances solubility
N4-(4-Methoxyphenyl)-N6-(pyridin-3-ylmethyl) 4-Methoxyphenyl Pyridin-3-ylmethyl ~390 (estimated) Methoxy and pyridine groups improve water solubility

Key Observations :

  • Lipophilicity: The 2-chlorobenzyl group in the target compound confers higher lipophilicity (logP ~3.2 estimated) compared to analogs with methoxy (logP ~2.1) or dimethylamino (logP ~1.8) groups .
  • Steric Effects : Bulky substituents like 4-methylbenzyl () or 3,4-dimethylphenyl () may hinder binding to flat kinase pockets, whereas the smaller ethyl group () sacrifices affinity for metabolic stability .

Biological Activity

N6-(2-chlorobenzyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C19H17ClN6
  • Molecular Weight : 364.83 g/mol
  • LogP : 4.52
  • PSA (Polar Surface Area) : 67.66 Ų

Research indicates that this compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for regulating cell cycle progression and has been linked to selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's IC50 values suggest potent activity against these cell lines, indicating its potential as an anticancer agent .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity : It has shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells. In studies, it was observed to suppress cell migration and lead to DNA fragmentation in MCF-7 models .
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, likely due to its interaction with specific molecular targets involved in inflammatory pathways.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructureBiological ActivityIC50 Values
This compoundStructureCDK inhibitor, anticancer< 0.5 µM
N4-Methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamineSimilar core structurePotential CDK inhibitorNot specified
N6-(2-Chlorobenzyl)-N4-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamineDifferent substituentsEnhanced binding affinityNot specified

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that this compound effectively binds to CDK2 and inhibits its activity. This leads to reduced proliferation rates in cancer cells with specific IC50 values indicating strong efficacy against various tumor types .
  • Molecular Docking Studies : These studies support the binding affinity of the compound to its target proteins. The results indicate that modifications in the substituents can significantly alter the binding characteristics and biological potency of the compound .

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